4-Chloro-2-iodotoluene physical and chemical properties
4-Chloro-2-iodotoluene physical and chemical properties
An In-depth Technical Guide to 4-Chloro-2-iodotoluene: Physical and Chemical Properties for Research and Development
Introduction
4-Chloro-2-iodotoluene is a halogenated aromatic hydrocarbon featuring a toluene backbone substituted with both a chlorine and an iodine atom. Its chemical structure makes it a valuable and versatile intermediate in organic synthesis. The presence of multiple reactive sites—the aromatic ring, the methyl group, and two distinct halogen atoms—allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-iodotoluene, along with relevant experimental insights, to support its application in research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.
Compound Identification
A clear identification of 4-Chloro-2-iodotoluene is established through its various chemical identifiers.
| Identifier | Value |
| IUPAC Name | 4-chloro-2-iodo-1-methylbenzene[1][2] |
| CAS Number | 33184-48-4[3][4][5][6] |
| Molecular Formula | C₇H₆ClI[3][4][5][6] |
| Molecular Weight | 252.48 g/mol [3][4][5][6] |
| InChI | InChI=1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3[1][2][3][6] |
| InChIKey | ZIOGCIPQDRCAKY-UHFFFAOYSA-N[1][2][3][6] |
| Synonyms | 4-Chloro-2-iodo-1-methylbenzene, Benzene, 4-chloro-2-iodo-1-methyl-[3][6] |
Physical and Chemical Properties
The key physical and chemical properties of 4-Chloro-2-iodotoluene are summarized below, providing essential data for experimental design and handling.
| Property | Value |
| Appearance | Clear, light red liquid[7] |
| Purity | 97% - 98%[2][3][8] |
| Melting Point | -25 °C[5][7] |
| Boiling Point | 138 °C[5][7] |
| Density | 1.82 g/cm³[1][2][7] |
| Refractive Index | 1.6200[5][7] |
| Flash Point | 138 °C[1] |
| Storage Temperature | Room Temperature; Keep in a dark place, sealed in dry conditions[5][7][8] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity analysis of 4-Chloro-2-iodotoluene.
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Infrared (IR) Spectrum: Gas-phase IR spectral data is available and has been compiled by the NIST Mass Spectrometry Data Center.[1]
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Mass Spectrometry: Electron ionization (EI) mass spectrometry data for this compound is also available, providing information on its fragmentation patterns and molecular weight.[1]
Synthesis and Experimental Protocols
Caption: Proposed synthetic workflow for 4-Chloro-2-iodotoluene.
General Experimental Protocol (Adapted from Sandmeyer Reaction for Halotoluenes):
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Diazotization: 4-chloro-2-toluidine is dissolved or suspended in a cold aqueous mineral acid, such as hydrochloric acid. The mixture is cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature and stirring vigorously. This process forms the corresponding diazonium salt intermediate.
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Iodination: A solution of potassium iodide (KI) in water is then slowly added to the cold diazonium salt solution.
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The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt and the formation of the iodo-substituted product. Nitrogen gas is evolved during this step.
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Work-up and Purification: The resulting mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with a sodium thiosulfate solution to remove any excess iodine, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄).
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The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield pure 4-Chloro-2-iodotoluene.
Reactivity and Stability
Stability: 4-Chloro-2-iodotoluene should be stored in a cool, dry, and dark place to prevent degradation.[5][7] It is generally stable under standard conditions but is incompatible with strong oxidizing agents.[9]
Reactivity: The reactivity of 4-Chloro-2-iodotoluene is dictated by its functional groups:
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Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents (methyl, chloro, and iodo) will influence the position of new substituents.
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Halogen Atoms: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom a better leaving group. This makes the 2-position susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in constructing complex organic molecules. 4-Iodotoluene, a related compound, is known to participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions.[10]
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Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, or it can be halogenated under free-radical conditions.[11]
Caption: Logical relationships in the synthesis of substituted toluenes.
Biological Activity and Applications
There is limited publicly available information regarding the specific biological activity of 4-Chloro-2-iodotoluene itself. Its primary role in drug development and life sciences is as a key building block. Substituted toluenes are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[12][13] The distinct reactivity of its two halogen atoms allows for sequential and site-selective introduction of other functional groups, making it a valuable scaffold for building molecular complexity.
Safety and Handling
4-Chloro-2-iodotoluene is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[2][8] |
| Hazard Statements | H315: Causes skin irritation[2][8]. H319: Causes serious eye irritation[2][8]. H335: May cause respiratory irritation[2][8]. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[8]. P280: Wear protective gloves/protective clothing/eye protection/face protection[2]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8]. |
4-Chloro-2-iodotoluene is a well-characterized chemical intermediate with defined physical properties. Its utility in advanced organic synthesis is significant, owing to the differential reactivity of its chloro and iodo substituents, which allows for selective functionalization. While direct biological applications have not been extensively reported, its role as a precursor for more complex molecules positions it as a compound of interest for researchers in drug discovery and materials science. Proper safety protocols must be observed during its handling due to its irritant nature.
References
- 1. Benzene, 4-chloro-2-iodo-1-methyl- [webbook.nist.gov]
- 2. 4-Chloro-2-iodotoluene | 33184-48-4 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. o-Halotoluene p-Halotoluene The ortho and para isomers can be easily sepa.. [askfilo.com]
- 5. scbt.com [scbt.com]
- 6. 4-Chloro-2-iodotoluene | CymitQuimica [cymitquimica.com]
- 7. o-Halotoluene p-Halotoluene The ortho and para isomers can be easily sepa.. [askfilo.com]
- 8. aobchem.com [aobchem.com]
- 9. 4-Chlorotoluene | CAS#:106-43-4 | Chemsrc [chemsrc.com]
- 10. 4-Iodotoluene | 624-31-7 [chemicalbook.com]
- 11. Toluene - Wikipedia [en.wikipedia.org]
- 12. Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chemobiological synthesis of benzene, toluene, ethylbenzene, and xylene from glucose or glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
